(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol
Description
(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a 4-bromophenyl substituent at the C4 position and a hydroxyl group at C2. The bromine atom enhances lipophilicity and may participate in halogen bonding, making it relevant in medicinal chemistry and material science. Molecular weight is 243.10 g/mol (C₁₀H₁₁BrO₂), with a CAS number referenced in supplier catalogs (e.g., Enamine Ltd ).
Properties
IUPAC Name |
(3S,4R)-4-(4-bromophenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNXHYAVBBQRK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-glycidol.
Reaction Conditions: The key step involves the reaction of 4-bromobenzaldehyde with (S)-glycidol under basic conditions to form the oxolane ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol in high purity.
Industrial Production Methods
Industrial production methods for (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of phenyl-substituted oxolanes.
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
(3S,4R)-4-(4-Bromophenyl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Bromophenyl)oxolan-3-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxolane Core
a) (3S,4R)-4-(Dimethylamino)oxolan-3-ol
- Structure: Replaces 4-bromophenyl with dimethylamino (-N(CH₃)₂).
- Properties: Lower molecular weight (157.21 g/mol, C₈H₁₅NO₂) and increased basicity due to the amine group. Likely higher solubility in polar solvents compared to the brominated analog .
- Applications : Used as a chiral building block in pharmaceutical intermediates.
b) (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol
- Structure : Substitutes 4-bromophenyl with pyrrolidinyl (a five-membered amine ring).
- Properties: Molecular weight 191.11 g/mol (C₁₀H₁₅NO₂).
- Applications : Biosynth lists this compound as a lab reagent, suggesting utility in peptide mimetics or kinase inhibitors.
c) rac-(3R,4S)-4-(4-Bromophenyl)oxolan-3-ol
Aromatic Ring Modifications
a) (3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid
- Structure : Fluorophenyl substituent instead of bromophenyl.
- Properties : Fluorine’s electron-withdrawing effect reduces steric hindrance and alters electronic distribution. Lower molecular weight (225.04 g/mol, C₆H₇BrF₂N₂) compared to bromophenyl derivatives .
- Applications : Fluorinated analogs are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
b) (3R,4S)-4-(Benzylamino)oxolan-3-ol
- Structure: Benzylamino group (-NHCH₂C₆H₅) at C3.
- Molecular weight 243.10 g/mol (C₁₁H₁₅NO₂) .
- Applications: Potential use in catalytic asymmetric reactions or as a ligand.
Complex Derivatives with Extended Functionality
a) (3R,4S)-4-{4-[(2E)-3-(4-Fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol
- Structure : Incorporates a diazepane ring and fluorophenyl-propenyl chain.
- Properties: Extended conjugation and rigidity due to the diazepane moiety.
- Applications : Likely investigated for GPCR or kinase modulation.
b) (2R,3R,4R,5R)-4-(Benzylamino)-2-[[(4-Methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-Methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
